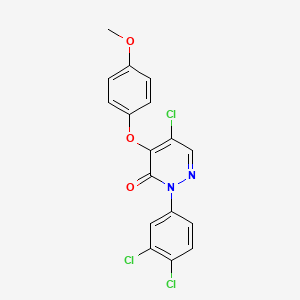
5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone, also known as 5-CPD-4-MeOPP, is a widely used organic compound in scientific research. It is a member of the pyridazinone family, which is a group of heterocyclic aromatic compounds. 5-CPD-4-MeOPP has been used in a variety of studies, including those related to drug discovery, drug metabolism, and biochemical and physiological effects. It has also been used in laboratory experiments to study its synthesis method and mechanism of action.
Applications De Recherche Scientifique
Phenolic Compounds in Scientific Research
Reproductive Toxicity Studies
Phenolic compounds such as Hydroxy-4-methoxybenzophenone (BP-3) have been studied for their potential reproductive toxicity. BP-3, commonly used as an ultraviolet filter in skincare and as a food additive, has been found in significant concentrations in biological fluids such as urine, amniotic fluid, and placental tissue. Studies suggest that high levels of exposure may be linked to reproductive health effects in both humans and animals, including alterations in birth weight, gestational age, sperm density, and steroidogenic gene expression (Ghazipura et al., 2017).
Carcinogenic Potential of Chlorophenoxy Compounds
Chlorophenoxy compounds, including 2,4-D and MCPA, are widely used herbicides. Epidemiological studies suggest a potential association between exposure to these compounds and an increased risk of lymphohematopoietic cancers. However, toxicological studies in rodents show no evidence of carcinogenicity, and regulatory agencies consider chlorophenoxies as not likely to be carcinogenic or unclassifiable regarding carcinogenicity. The current understanding is that environmental exposures are not sufficient to support a causal relationship between these compounds and cancer (Stackelberg, 2013).
Pharmacological Activities of Naphthoquinone Derivatives
Compounds like 7-Methyljuglone (7-MJ), a naphthoquinone derivative, have been reported to exhibit a variety of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The hemi-synthesis and pharmacological data of such compounds provide a starting point for future research and potential therapeutic applications (Mbaveng & Kuete, 2014).
Propriétés
IUPAC Name |
5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c1-24-11-3-5-12(6-4-11)25-16-15(20)9-21-22(17(16)23)10-2-7-13(18)14(19)8-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLIOPMDPVKRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate](/img/structure/B2557782.png)
![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-2-ylacetamide](/img/structure/B2557784.png)
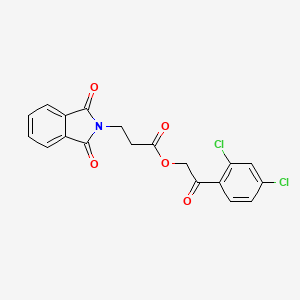


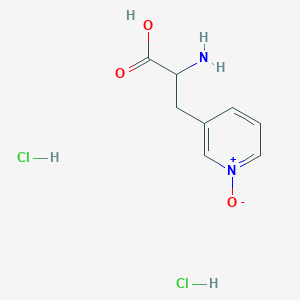
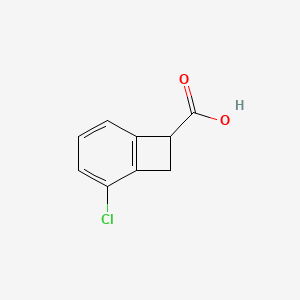
![N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2557793.png)
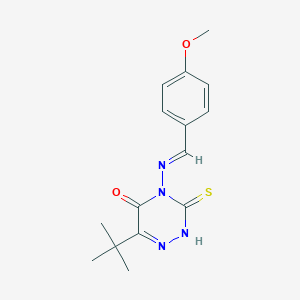
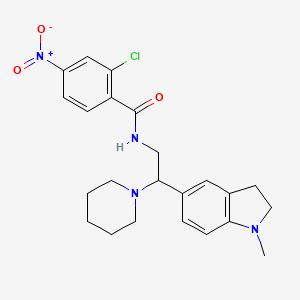
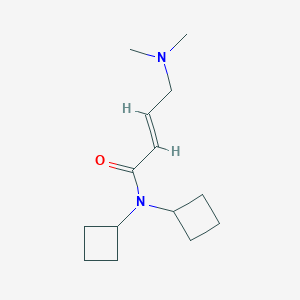
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2557799.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2557800.png)
